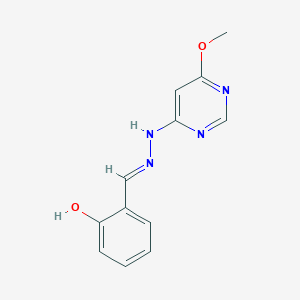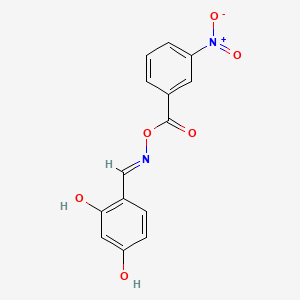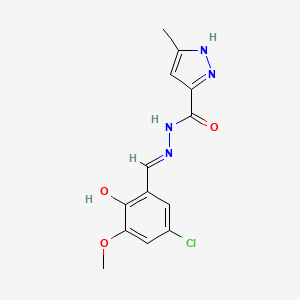
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone, also known as H2bp, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. H2bp belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=).
Mécanisme D'action
The exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is not fully understood. However, studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the programmed cell death process. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit cell proliferation by blocking the cell cycle at the G1 phase. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to prevent the formation of amyloid-beta plaques by inhibiting the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone. One of the areas of interest is the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs. In addition, further studies are needed to elucidate the exact mechanism of action of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods for 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone may improve its bioavailability and efficacy. Finally, the evaluation of the toxicity and safety profile of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is necessary for its clinical development.
Conclusion
In conclusion, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone is a promising chemical compound with potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The synthesis method of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exerts its anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects, antioxidant and anti-inflammatory properties, and inhibitory effects on enzymes such as acetylcholinesterase. Although 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has several advantages, its relatively low solubility in water is a limitation. Future research on 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone should focus on the development of more efficient synthesis methods, the evaluation of toxicity and safety profile, and the development of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone-based anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone involves the reaction between 2-hydroxybenzaldehyde and 6-methoxy-4-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone.
Applications De Recherche Scientifique
2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone exhibits potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have neuroprotective effects by preventing the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, 2-hydroxybenzaldehyde (6-methoxy-4-pyrimidinyl)hydrazone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-12-6-11(13-8-14-12)16-15-7-9-4-2-3-5-10(9)17/h2-8,17H,1H3,(H,13,14,16)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHBUWIPMKCGAI-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[(6-methoxypyrimidin-4-yl)hydrazono]methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-L-leucinate](/img/structure/B6060823.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6060825.png)

![N-[3-oxo-3-(2-pyridinylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6060832.png)
![7-(2,2-dimethylpropyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060837.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6060844.png)
![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)
![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)
![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
